(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane
Description
The compound “(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane” is a sulfane derivative featuring a 4-chlorophenyl group and a [3,4-dihydro-1(2H)-naphthalenylidenamino]oxy substituent. The structure comprises a central sulfur atom in a dioxo-lambda~6~-sulfane configuration, bonded to a 4-chlorophenyl aromatic ring and a bicyclic naphthalene-derived moiety with an imine-linked oxy group.
Properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-13-8-10-14(11-9-13)22(19,20)21-18-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDVKBWDSVCDFL-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOS(=O)(=O)C3=CC=C(C=C3)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OS(=O)(=O)C3=CC=C(C=C3)Cl)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound , “(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane,” is a complex organic molecule characterized by its unique structural features. It includes a chlorophenyl group and a naphthalene-derived moiety, which are often associated with various biological activities.
Antimicrobial Properties
Compounds containing chlorophenyl and naphthalene structures have been studied for their antimicrobial properties. For instance, derivatives of chlorophenyl have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The presence of the naphthalene ring may enhance these effects due to its ability to intercalate into DNA, disrupting replication processes.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The incorporation of dioxo and sulfane groups may contribute to the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or chronic inflammatory diseases.
Anticancer Activity
The biological activity of naphthalene derivatives has been explored in cancer research. Several studies have reported that compounds with similar functional groups can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
Case Studies and Research Findings
- Antiviral Activity : A study on related compounds demonstrated significant antiviral activity against human adenovirus (HAdV). Certain analogues exhibited low micromolar potency while maintaining low cytotoxicity, indicating a favorable therapeutic index for further development against viral infections.
- Mechanistic Insights : Investigations into the mechanism of action have revealed that some derivatives target viral DNA replication processes or interfere with later stages of the viral life cycle. This highlights the potential for developing novel antiviral agents based on structural modifications of naphthalene-derived compounds.
- Toxicological Assessments : In vivo studies have shown that certain derivatives possess low toxicity profiles, making them suitable candidates for further pharmacological evaluations. For instance, a compound was found to have a maximum tolerated dose significantly higher than its effective dose against HAdV.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClN₂O₃S |
| Molecular Weight | 304.78 g/mol |
| Antiviral IC50 | < 0.5 μM (for related compounds) |
| Cytotoxicity CC50 | > 150 μM (for related compounds) |
| Maximum Tolerated Dose | 150 mg/kg (in hamster studies) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to the following analogs:
Structural Analogs
(±)-(4-Chlorophenyl)(6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)sulfane Molecular Formula: C₁₈H₁₉ClOS Molecular Weight: 318.86 g/mol Key Features: Retains the 4-chlorophenyl group but replaces the naphthalenylidenamino oxy moiety with a tetrahydronaphthalene ring bearing methoxy and methyl substituents. Synthesis: Prepared via radical chemistry with 89% yield, demonstrating high synthetic efficiency . Properties: NMR data (δ 7.40–7.26 ppm for aromatic protons) confirm aromatic interactions, suggesting stability comparable to the target compound .
{[3,4-Dihydro-1(2H)-naphthalenylidenamino]oxy}(methyl)dioxo-lambda~6~-sulfane Molecular Formula: C₁₁H₁₃NO₃S Molecular Weight: 239.29 g/mol Key Features: Shares the naphthalenylidenamino oxy group but substitutes the 4-chlorophenyl with a methyl group. Purity: >90%, indicating robust synthetic protocols for sulfane derivatives with similar backbones .
p-Chlorophenyl Chloromethyl Sulfone
- Molecular Formula : C₇H₅Cl₂O₂S
- Key Features : Simplifies the structure to a 4-chlorophenyl group and chloromethyl sulfone, omitting the naphthalene-imine system.
- Applications : Used as a synthetic intermediate, highlighting the utility of chlorophenyl-sulfone motifs in organic chemistry .
Data Table: Comparative Analysis of Structural Analogs
Key Takeaways
- Structural Flexibility : Substituents like methoxy, methyl, or chloromethyl groups modulate molecular weight, steric bulk, and electronic properties, impacting synthesis and stability .
- Synthetic Efficiency : Radical chemistry () and column chromatography () are effective for sulfane derivatives, though the target compound’s synthesis requires further exploration.
- Biological Potential: Chloro-aromatic motifs (e.g., ) suggest possible pharmacological applications for the target compound, pending empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
